Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
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Overview
Description
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, a chloro substituent, and a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-chloro-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronate ester intermediate.
Esterification: The boronate ester is then subjected to esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base such as potassium phosphate.
Oxidation: The boronate ester group can be oxidized to a boronic acid using hydrogen peroxide or other oxidizing agents.
Substitution: The chloro substituent on the benzene ring can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Bases: Potassium carbonate, potassium phosphate, and sodium hydroxide are frequently employed.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol are typical solvents used in these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Resulting from the oxidation of the boronate ester group.
Substituted Benzoates: Produced via nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In organic chemistry, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.
Biology and Medicine
While specific biological applications of this compound are less documented, boron-containing compounds, in general, have shown promise in medicinal chemistry. They can act as enzyme inhibitors or interact with biomolecules in unique ways due to the boron’s electron-deficient nature.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The primary mechanism by which Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects is through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of new carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronate ester, and reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions.
4-Chlorobenzoic Acid: Shares the chloro substituent but lacks the boronate ester group.
Methyl 4-chlorobenzoate: Similar ester functionality but without the boronate ester.
Uniqueness
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to the presence of both a chloro substituent and a boronate ester group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or benzoates.
Properties
IUPAC Name |
methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-13(2)7-18-14(19-8-13)10-6-9(12(16)17-3)4-5-11(10)15/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBXRPCQSCIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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